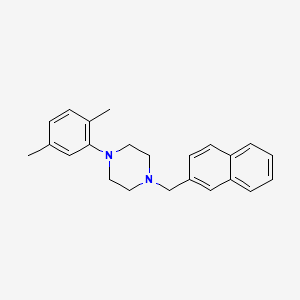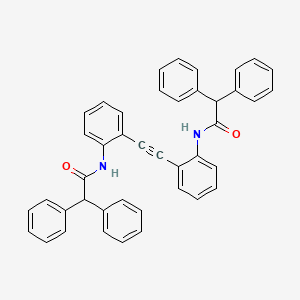
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide, also known as CFA, is a small molecule inhibitor that has been widely used in scientific research. CFA is a potent inhibitor of the protein kinase C (PKC) family, which plays an important role in various cellular processes such as cell growth, differentiation, and apoptosis.
Mechanism of Action
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide inhibits PKC activity by binding to the ATP-binding site of the enzyme. PKC requires ATP to phosphorylate its substrates, and N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide competes with ATP for binding to the enzyme. N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been shown to be a potent inhibitor of PKC, with an IC50 value in the low nanomolar range.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been shown to inhibit cell proliferation and induce apoptosis. In neuronal cells, N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been shown to enhance synaptic plasticity and memory formation. In immune cells, N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been shown to modulate cytokine production and T-cell activation.
Advantages and Limitations for Lab Experiments
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also a potent inhibitor of PKC, with a low nanomolar IC50 value. However, N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide also has some limitations. It is not a specific inhibitor of PKC, as it can also inhibit other kinases that share the ATP-binding site with PKC. It also has low solubility in water, which can limit its use in some experiments.
Future Directions
For the use of N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide in scientific research include studying the role of PKC in different cellular processes, developing more specific inhibitors of PKC, and using N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide as a lead compound for drug development.
Synthesis Methods
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide can be synthesized through a multistep reaction starting from 4,5-diphenyl-2-furanyl ketone. The first step involves the reaction of 4,5-diphenyl-2-furanyl ketone with malononitrile to form 3-cyano-4,5-diphenyl-2-furanylacetonitrile. The second step involves the reaction of 3-cyano-4,5-diphenyl-2-furanylacetonitrile with morpholine to form N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide. The overall yield of the synthesis is around 20%.
Scientific Research Applications
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been widely used in scientific research as a tool to study the role of PKC in various cellular processes. PKC is a family of serine/threonine protein kinases that play a critical role in cellular signaling pathways. N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been shown to inhibit PKC activity in various cell types, including cancer cells, neuronal cells, and immune cells. N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been used to study the role of PKC in cancer cell proliferation, differentiation, and apoptosis. N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has also been used to study the role of PKC in synaptic plasticity and memory formation.
properties
IUPAC Name |
N-(3-cyano-4,5-diphenylfuran-2-yl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c24-15-19-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)29-23(19)25-20(27)16-26-11-13-28-14-12-26/h1-10H,11-14,16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKWJAQUTWYBLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-methyl-1-(1-{1-[(2E)-3-phenyl-2-propenoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethyl]amine trifluoroacetate](/img/structure/B4984090.png)

![2-{2-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4984106.png)
![1-[6-methyl-2,4-bis(3-nitrophenyl)-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4984116.png)
![{(2S)-1-[(2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B4984124.png)
![N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B4984127.png)
![2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B4984135.png)

![2-[(4-methyl-1-piperazinyl)methyl]phenyl dimethylcarbamate hydrochloride](/img/structure/B4984142.png)
![2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4984153.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B4984160.png)
![8-hydroxy-5-[(2-methoxy-5-methylphenyl)diazenyl]-2-quinolinecarbaldehyde](/img/structure/B4984177.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4984187.png)
![N-{2-[1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinyl]ethyl}acetamide](/img/structure/B4984189.png)